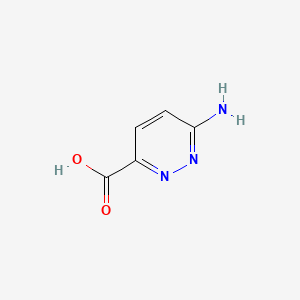

6-Aminopyridazine-3-carboxylic acid

Übersicht

Beschreibung

6-Aminopyridazine-3-carboxylic acid is an organic compound with the molecular formula C5H5N3O2 and a molecular weight of 139.11 g/mol . It is a colorless or white crystalline solid that is soluble in water and some organic solvents such as methanol and ethanol . This compound is used primarily in scientific research and has various applications in chemistry, biology, medicine, and industry .

Vorbereitungsmethoden

6-Aminopyridazine-3-carboxylic acid can be synthesized through several methods. One common method involves the addition of phosphoramide to 2-aminopyridine in dichloromethane. This reaction is typically carried out at low temperatures, followed by heat treatment and crystallization to obtain the pure product . Another method involves the electrochemical reduction of 2-amino-5-bromo and 2-amino-5-chloropyridine in the presence of carbon dioxide at a silver electrode .

Analyse Chemischer Reaktionen

6-Aminopyridazine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: It can be reduced using common reducing agents.

Substitution: It undergoes substitution reactions, particularly in the presence of suitable catalysts and reagents.

Common reagents and conditions used in these reactions include dichloromethane, phosphoramide, and silver electrodes . The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Role as an Intermediate:

6-Aminopyridazine-3-carboxylic acid is primarily recognized for its role as a key intermediate in the synthesis of pharmaceuticals. It is particularly valuable in the development of drugs targeting neurological disorders, where it enhances drug efficacy and bioavailability. Its structural properties allow for modifications that can lead to improved therapeutic profiles.

Case Study:

Research has highlighted its utility in synthesizing compounds that inhibit specific neurotransmitter receptors, which are crucial in treating conditions such as depression and anxiety disorders .

Agricultural Chemistry

Agrochemical Formulation:

In agricultural chemistry, this compound is utilized in the formulation of effective herbicides and pesticides. Its ability to improve crop yield while minimizing environmental impact makes it a valuable asset in sustainable agriculture.

Data Table: Agrochemicals Derived from this compound

| Agrochemical Type | Active Ingredient | Application |

|---|---|---|

| Herbicide | This compound derivatives | Weed control in cereals |

| Pesticide | Various formulations | Insect control in fruit crops |

Biochemical Research

Enzyme Inhibition Studies:

Researchers employ this compound in studies focused on enzyme inhibition and metabolic pathways. Its derivatives are used to probe interactions within biological systems, aiding in the discovery of new therapeutic targets.

Case Study:

A study demonstrated that derivatives of this compound effectively inhibited specific enzymes involved in metabolic disorders, paving the way for potential new treatments .

Material Science

Novel Material Development:

In material science, this compound is explored for creating novel materials such as polymers and coatings. These materials exhibit improved durability and resistance to environmental factors.

Data Table: Material Applications

| Material Type | Properties Enhanced | Application Area |

|---|---|---|

| Polymers | Increased thermal stability | Electronics |

| Coatings | Enhanced corrosion resistance | Automotive components |

Analytical Chemistry

Reagent Utilization:

This compound serves as a reagent in various analytical techniques, facilitating the detection and quantification of other chemical substances within complex mixtures. Its effectiveness as a reagent enhances the sensitivity and specificity of analytical methods.

Case Study:

In a recent study, this compound was used to develop a new method for detecting trace levels of pollutants in environmental samples, demonstrating its utility in analytical applications .

Wirkmechanismus

The mechanism of action of 6-Aminopyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to affect RNA structures in vivo, making it a valuable tool for studying RNA folding and function . The compound’s ability to permeate biological membranes enhances its effectiveness in probing RNA structures within living cells .

Vergleich Mit ähnlichen Verbindungen

6-Aminopyridazine-3-carboxylic acid is part of a broader class of pyridazine and pyridazinone derivatives, which are known for their wide range of pharmacological activities . Similar compounds include:

Pyridazine: Contains two adjacent nitrogen atoms and is used in various medicinal applications.

Compared to these similar compounds, this compound is unique in its specific applications in RNA research and its role as an intermediate in the synthesis of biologically active compounds .

Biologische Aktivität

6-Aminopyridazine-3-carboxylic acid (CAS Number: 59772-58-6) is an organic compound recognized for its potential biological activities, particularly in the fields of medicinal chemistry and proteomics research. With a molecular formula of C5H5N3O2 and a molecular weight of 139.11 g/mol, this compound has garnered interest due to its biochemical properties and applications in drug development.

The biological activity of this compound primarily involves its interaction with various biomolecules, influencing cellular processes through several mechanisms:

- Enzyme Interaction : The compound may act as an enzyme inhibitor or activator, affecting metabolic pathways and cellular signaling.

- Cellular Effects : It modulates cell function by impacting gene expression and cellular metabolism, which can lead to altered cell proliferation and apoptosis.

- Transport and Distribution : The compound's bioavailability is determined by its transport mechanisms within cells, involving specific transporters that facilitate its interaction with target proteins .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyridazine derivatives, including this compound. Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines:

- Cell Lines Tested : MDA-MB-231 (breast cancer), T-47D (breast cancer), and SKOV-3 (ovarian cancer).

- Mechanism of Action : These compounds induce apoptosis, as evidenced by increased Annexin V-positive cells in flow cytometry assays, indicating early and late apoptotic phases .

In Vitro Studies

In vitro evaluations have demonstrated the following characteristics:

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | MDA-MB-231 | 8.19 | Apoptosis induction |

| Derivative 11l | T-47D | 0.069 | CDK2 inhibition |

| Derivative 11m | SKOV-3 | 0.0046 | Anti-proliferative effects |

These results suggest that structural modifications to the pyridazine scaffold can enhance biological activity, particularly through the modulation of specific targets like CDK2, which plays a crucial role in cell cycle regulation .

Case Studies

- Study on Anticancer Activity : A study focused on synthesizing a series of pyridazine derivatives found that compounds with specific functional groups exhibited enhanced anticancer activity. For instance, the introduction of hydroxyl (-OH) groups significantly improved the antiproliferative effects against breast cancer cell lines, leading to lower IC50 values .

- Proteomics Research Application : In proteomics, this compound has been utilized to study protein interactions and functions. Its ability to bind to various enzymes makes it a valuable tool in understanding biochemical pathways and cellular processes.

Eigenschaften

IUPAC Name |

6-aminopyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c6-4-2-1-3(5(9)10)7-8-4/h1-2H,(H2,6,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTXZCRCTNZCHKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30480159 | |

| Record name | 6-AMINOPYRIDAZINE-3-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59772-58-6 | |

| Record name | 6-AMINOPYRIDAZINE-3-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-aminopyridazine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.